molecular formula C19H17FN4O3S B253376 6-(3,4-Dimethoxybenzyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3,4-Dimethoxybenzyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Katalognummer B253376
Molekulargewicht: 400.4 g/mol
InChI-Schlüssel: PBCHZFUBQBMVSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(3,4-Dimethoxybenzyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound with potential applications in scientific research. It belongs to the class of triazolothiadiazole derivatives and has attracted attention due to its unique chemical structure and potential biological activities.

Wirkmechanismus

The mechanism of action of 6-(3,4-Dimethoxybenzyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that its biological activities may be attributed to its ability to interact with specific molecular targets in cells, such as enzymes or receptors.
Biochemical and Physiological Effects:
Studies have shown that 6-(3,4-Dimethoxybenzyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can affect various biochemical and physiological processes in cells. For example, it has been reported to inhibit the activity of certain enzymes involved in tumor growth and inflammation. It has also been shown to modulate the release of neurotransmitters in the brain, which may be relevant to its potential as a therapeutic agent for neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 6-(3,4-Dimethoxybenzyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential as a bioactive compound with various biological activities. However, its limitations include its relatively low solubility in water and potential toxicity at high concentrations.

Zukünftige Richtungen

There are several potential future directions for research on 6-(3,4-Dimethoxybenzyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These include:
1. Further studies on its mechanism of action and molecular targets.
2. Investigation of its potential as a therapeutic agent for neurological disorders.
3. Development of more efficient synthesis methods.
4. Exploration of its potential as a scaffold for the design and synthesis of new bioactive compounds.
5. Investigation of its potential as a chemical probe for studying specific biological processes.
In conclusion, 6-(3,4-Dimethoxybenzyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a unique chemical compound with potential applications in scientific research. Its bioactive properties and potential as a therapeutic agent for various diseases make it an interesting target for further investigation.

Synthesemethoden

The synthesis of 6-(3,4-Dimethoxybenzyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature. The most commonly used method involves the reaction of 4-fluorobenzyl alcohol with 3,4-dimethoxybenzaldehyde in the presence of a base, followed by the reaction of the resulting intermediate with 4-amino-5-mercapto-1,2,4-triazole and formaldehyde under acidic conditions.

Wissenschaftliche Forschungsanwendungen

6-(3,4-Dimethoxybenzyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential as a bioactive compound with various applications in scientific research. It has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. It has also been studied for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease.

Eigenschaften

Produktname

6-(3,4-Dimethoxybenzyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molekularformel

C19H17FN4O3S

Molekulargewicht

400.4 g/mol

IUPAC-Name

6-[(3,4-dimethoxyphenyl)methyl]-3-[(4-fluorophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H17FN4O3S/c1-25-15-8-3-12(9-16(15)26-2)10-18-23-24-17(21-22-19(24)28-18)11-27-14-6-4-13(20)5-7-14/h3-9H,10-11H2,1-2H3

InChI-Schlüssel

PBCHZFUBQBMVSC-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CC2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)F)OC

Kanonische SMILES

COC1=C(C=C(C=C1)CC2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)F)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.